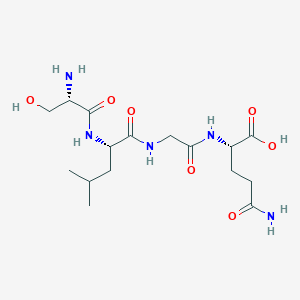
L-Seryl-L-leucylglycyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-leucylglycyl-L-glutamine is a peptide compound composed of the amino acids L-serine, L-leucine, glycine, and L-glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for glycine and L-glutamine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-leucylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the amino acid side chains, particularly the hydroxyl group of L-serine.
Deamidation: Conversion of the amide group in L-glutamine to a carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Deamidation: Enzymatic deamidation using glutaminases.
Major Products Formed
Hydrolysis: L-serine, L-leucine, glycine, and L-glutamine.
Oxidation: Oxidized forms of the amino acids, such as serine hydroxylamine.
Deamidation: Glutamic acid from the deamidation of L-glutamine.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-leucylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of L-Seryl-L-leucylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering signaling pathways that promote cell growth and differentiation. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine, L-histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Glutamine, L-leucyl-L-serylglycylglycyl: A shorter peptide with similar amino acids but lacking L-serine.
Uniqueness
L-Seryl-L-leucylglycyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-serine, L-leucine, glycine, and L-glutamine allows for specific interactions with biological molecules and pathways, making it valuable for targeted research and therapeutic uses.
Eigenschaften
CAS-Nummer |
798540-25-7 |
|---|---|
Molekularformel |
C16H29N5O7 |
Molekulargewicht |
403.43 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H29N5O7/c1-8(2)5-11(21-14(25)9(17)7-22)15(26)19-6-13(24)20-10(16(27)28)3-4-12(18)23/h8-11,22H,3-7,17H2,1-2H3,(H2,18,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
HPDOPPZEOMASJW-DCAQKATOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
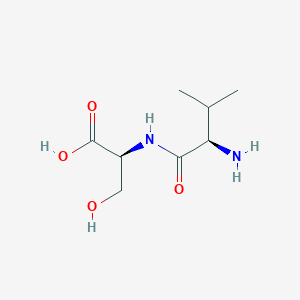
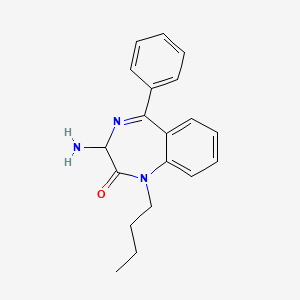
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
phosphanium bromide](/img/structure/B12528337.png)
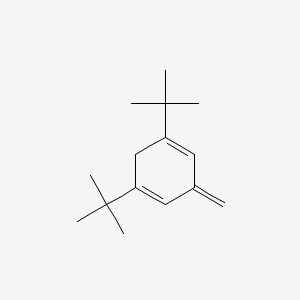
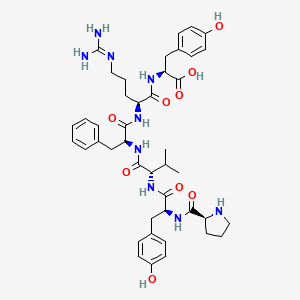
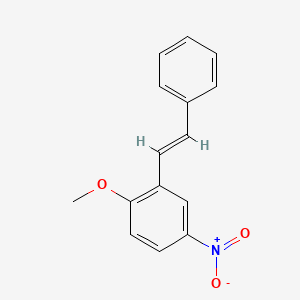
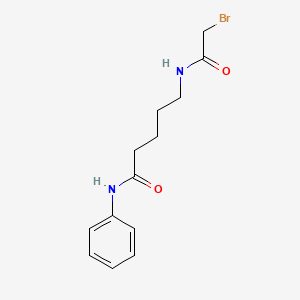
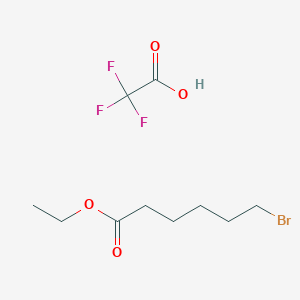
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
